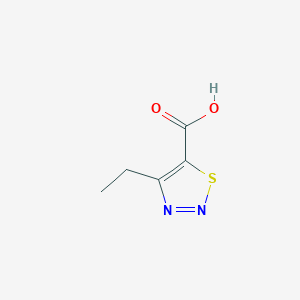

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-ethylthiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-3-4(5(8)9)10-7-6-3/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKZWNGODJNQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407148 | |

| Record name | 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183302-40-1 | |

| Record name | 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The thiadiazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Antimicrobial Activity

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid has demonstrated noteworthy antimicrobial properties. A study indicated that derivatives of this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 4-Ethyl-1,2,3-thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 15 | Staphylococcus aureus | 1.95 µg/mL |

| 15 | Enterococcus faecalis | 15.62 µg/mL |

| 15 | Escherichia coli | 125 µg/mL |

| 15 | Pseudomonas aeruginosa | No significant activity |

The compound's effectiveness against Staphylococcus aureus was particularly pronounced, with MIC values significantly lower than those of standard antibiotics like nitrofurantoin .

Antiviral Properties

Research has shown that certain derivatives possess antiviral activity against viruses such as Tobacco Mosaic Virus (TMV). For instance, a derivative exhibited a curative rate of 54.1% at a concentration of 500 µg/mL, demonstrating potential as a protective agent in plant virology .

Herbicidal Activity

The compound has been explored for its herbicidal properties. A patent describes its use in formulations aimed at improving weed control technology without damaging crops such as rice and maize. The results indicated effective control of weeds like Echinochloa and Setaria while leaving the crops unharmed .

Table 2: Herbicidal Efficacy of this compound

| Crop Type | Weed Type | Application Rate (L/ha) | Result |

|---|---|---|---|

| Rice | Echinochloa | 500 | Weeds destroyed |

| Maize | Setaria | 500 | Crops undamaged |

Several studies have documented the effectiveness of this compound in various applications:

- Antimicrobial Studies : A series of derivatives were tested against multiple bacterial strains, with some showing significantly lower MIC values compared to traditional antibiotics .

- Herbicidal Formulations : Field trials demonstrated the compound's ability to selectively control weeds while preserving crop integrity, highlighting its potential for agricultural use .

Mechanism of Action

The mechanism of action of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, leading to cell death. The compound may also interact with other biological pathways, depending on its specific application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituent at position 4 of the thiadiazole ring significantly influences physicochemical properties such as lipophilicity (log P), solubility, and molecular weight.

Key Observations :

- The phenyl derivative exhibits the highest log P, suggesting superior lipophilicity but possible solubility challenges .

Antimicrobial Activity

4-Methyl derivatives :

- Hydrazide-hydrazones of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid demonstrated potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values as low as 1.95 µg/mL for compound 15 (5-nitro-2-furoyl substituent) .

- Lipophilicity (log P) correlated with enhanced antimicrobial potency, as higher log P improved membrane penetration .

- 4-Ethyl derivative: No direct antimicrobial data are available. However, the ethyl group’s increased hydrophobicity compared to methyl may enhance activity against lipid-rich bacterial membranes, though this requires experimental validation.

- 4-Phenyl derivative: Not explicitly tested in the evidence, but phenyl groups in similar compounds often improve binding to hydrophobic enzyme pockets .

Antifungal and Anticancer Potential

- 4-Methyl derivatives : Thiadiazole-containing compounds showed antifungal activity against Candida albicans and anticancer effects via apoptosis induction .

- Ethyl and phenyl analogs : These remain underexplored but are promising targets for future studies due to their structural similarity to active methyl derivatives.

Biological Activity

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid (ETDCA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of ETDCA, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

ETDCA is characterized by the molecular formula and a molecular weight of 158.18 g/mol. The compound features a thiadiazole ring with two nitrogen atoms and one sulfur atom, along with a carboxylic acid functional group at the fifth position and an ethyl group at the fourth position. This unique structure contributes to its chemical reactivity and biological properties.

Overview

Research indicates that ETDCA exhibits promising antimicrobial activity against various pathogens, particularly Gram-positive bacteria. Its mechanism of action is believed to involve the inhibition of bacterial enzymes, leading to cell death.

Case Studies

-

Antibacterial Studies :

- A study demonstrated that ETDCA showed significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL .

- Comparative analysis with similar compounds indicated that ETDCA's ethyl group enhances its reactivity compared to methyl or phenyl derivatives, leading to distinct antimicrobial efficacy.

- Antifungal Activity :

The biological activity of ETDCA is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial metabolism, which is crucial for their survival and replication.

- Cell Membrane Disruption : Preliminary studies suggest that ETDCA may disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and subsequent cell death.

Comparative Analysis with Related Compounds

To understand the unique properties of ETDCA, it is essential to compare it with other thiadiazole derivatives.

| Compound Name | Antimicrobial Activity (MIC) | Notable Features |

|---|---|---|

| This compound | 1.95–15.62 µg/mL | Enhanced activity due to ethyl group |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | 10–20 µg/mL | Lower activity compared to ETDCA |

| 4-Amino-1,2,3-thiadiazole-5-carboxylic acid | 5–25 µg/mL | Exhibits anti-inflammatory properties |

Potential Therapeutic Applications

The ongoing research into ETDCA suggests several potential therapeutic applications:

- Antimicrobial Agent : Given its effectiveness against resistant strains of bacteria, ETDCA could be developed further as an antimicrobial agent in clinical settings.

- Anti-inflammatory Properties : Preliminary findings indicate that ETDCA may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

- Drug Development : The compound serves as a scaffold for synthesizing new derivatives aimed at enhancing biological activity and reducing toxicity .

Q & A

What are the established synthetic routes for 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid, and how can reaction conditions be optimized for improved yields?

Methodological Answer:

The synthesis typically involves cyclization of precursors like thiosemicarbazides or condensation reactions with aldehydes. For example, analogous thiadiazole derivatives are synthesized via refluxing with acetic acid and sodium acetate, followed by crystallization . To optimize yields:

- Temperature Control: Maintain reflux temperatures (100–120°C) to ensure complete cyclization.

- Catalyst Use: Sodium acetate acts as a base to deprotonate intermediates, accelerating ring closure.

- Purification: Recrystallization from DMF/acetic acid mixtures enhances purity .

For the ethyl-substituted variant, adjust alkylation steps (e.g., using ethyl bromide) and monitor steric effects that may hinder ring formation compared to methyl analogs.

Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify substituents (e.g., ethyl group at C4) and confirm carboxylate proton shifts.

- IR Spectroscopy: Detect characteristic bands for carboxylic acid (-COOH, ~1700 cm) and thiadiazole ring (C-S-C, ~650 cm).

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve bond angles and packing structures . Note: Crystallization may require slow evaporation from polar solvents like ethanol.

How does the ethyl substituent at the 4-position influence the electronic and reactivity profile of the thiadiazole ring compared to methyl analogs?

Advanced Analysis:

The ethyl group introduces steric bulk and electron-donating effects, altering:

- Electron Density: Increased electron donation via inductive effects may reduce electrophilic substitution reactivity.

- Solubility: Enhanced lipophilicity compared to methyl analogs, affecting solubility in aqueous matrices.

- Stability: Bulkier substituents may hinder degradation pathways (e.g., oxidation). Computational studies (DFT) can model charge distribution, while comparative HPLC retention times in pesticide residue analyses provide empirical data .

What challenges arise in chromatographic detection of this compound in environmental samples, and how are they resolved?

Methodological Answer:

- Matrix Interference: Co-eluting compounds in soil or water samples can obscure detection. Mitigate via:

- Sample Prep: Solid-phase extraction (SPE) with C18 cartridges to isolate the analyte.

- Chromatography: Use reverse-phase HPLC with a Zorbax Eclipse Plus C18 column and MS/MS detection for specificity .

- pH Sensitivity: The carboxylic acid group may ionize, affecting retention. Adjust mobile phase pH to 2.5–3.0 (using formic acid) to suppress ionization.

How can contradictory data on the compound’s stability under varying pH conditions be systematically evaluated?

Experimental Design:

- pH Range Testing: Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C and 40°C.

- Analytical Monitoring: Use UV-Vis spectroscopy (λmax ~270 nm) or HPLC to track degradation over 72 hours.

- Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t1/2) to model stability. Reference studies on structurally similar acids show stability peaks near pH 5–7, with rapid hydrolysis in alkaline conditions .

What role does this compound play in pesticide metabolism, and how can its enzymatic transformation be studied in vitro?

Advanced Research Approach:

- Metabolite Identification: Incubate parent pesticides (e.g., methiocarb) with liver microsomes or cytochrome P450 enzymes. Use LC-HRMS to detect this compound as a hydrolysis product .

- Enzyme Kinetics: Measure Vmax and Km for enzymatic conversion. Compare with methyl analogs to assess substituent effects on metabolic rates.

What computational methods are suitable for predicting the bioactivity of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase in pesticide activity).

- QSAR Modeling: Corrogate electronic descriptors (HOMO-LUMO gaps, logP) with bioactivity data from analogous compounds.

- MD Simulations: Assess binding stability over 100 ns trajectories in GROMACS. Validation via in vitro assays (e.g., enzyme inhibition) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.